1-Amino-2-(4-bromophenyl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-(4-bromophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGNVTOFOKTFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Amino 2 4 Bromophenyl Propan 2 Ol
Retrosynthetic Analysis and Strategic Disconnections for 1-Amino-2-(4-bromophenyl)propan-2-ol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the key functional groups are a primary amine and a tertiary alcohol, arranged in a 1,2-relationship. This arrangement suggests several logical disconnections.
A primary disconnection strategy targets the carbon-nitrogen bond, leading to an epoxide precursor and an amine source. This corresponds to an epoxide ring-opening reaction in the forward synthesis. Another common disconnection breaks the carbon-carbon bond adjacent to the alcohol, suggesting a Grignard or organolithium addition to a carbonyl compound. Alternatively, disconnections based on the functional group interconversion of the amine suggest precursors such as nitriles, amides, or imines that can be reduced or reacted to form the final product.
| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |
| C-N Bond | 2-(4-bromophenyl)-2-methyloxirane | Ammonia (B1221849) | Epoxide Ring-Opening |
| C-C Bond | 1-(4-bromophenyl)ethan-1-one | Cyanide source (for nitrile pathway) | Nitrile formation and reduction |
| C=N Bond | Imine of 1-(4-bromophenyl)ethan-1-one | Methyl Grignard Reagent | Grignard addition to imine |
| C=O Bond | 2-(4-bromophenyl)-2-oxopropanal | Ammonia & Reducing Agent | Reductive Amination |
Classical Synthetic Routes to this compound
Based on the retrosynthetic analysis, several classical synthetic routes can be employed to synthesize this compound.
The ring-opening of epoxides with amines is a direct and efficient method for the synthesis of β-amino alcohols. mdpi.comrroij.com This reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. libretexts.orgjsynthchem.com
For the synthesis of this compound, the required precursor is 2-(4-bromophenyl)-2-methyloxirane. The reaction involves the nucleophilic attack of ammonia or a protected amine equivalent at the less substituted carbon of the epoxide ring, followed by protonation to yield the desired amino alcohol.
Reaction Scheme:
Step 1: Synthesis of 2-(4-bromophenyl)-2-methyloxirane from 1-(4-bromophenyl)ethan-1-one.
Step 2: Ring-opening of the epoxide with an amine source.
| Reactants | Reagents/Conditions | Product |
| 2-(4-bromophenyl)-2-methyloxirane, Ammonia | Ethanol, Heat | This compound |
Reductive amination is a versatile method for forming amines from ketones or aldehydes. masterorganicchemistry.comwikipedia.org The process involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. masterorganicchemistry.comwikipedia.org
A potential route to this compound via reductive amination would start from a suitable keto-alcohol or amino-ketone precursor. For instance, the reductive amination of 1-amino-1-(4-bromophenyl)propan-2-one could be a viable, though challenging, pathway. A more plausible approach involves the reaction of a hydroxy ketone, such as 2-hydroxy-2-(4-bromophenyl)propanal, with ammonia and a reducing agent.
| Carbonyl Precursor | Amine Source | Reducing Agent | Product |
| 2-hydroxy-2-(4-bromophenyl)propanal | Ammonia | NaBH₃CN or H₂/Catalyst | This compound |
The reduction of nitriles and amides provides another avenue to primary amines. youtube.com Nitriles can be synthesized via the nucleophilic substitution of alkyl halides with cyanide salts or by the dehydration of primary amides. pressbooks.pub Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce these functional groups to amines. youtube.com
A synthetic sequence could begin with 1-(4-bromophenyl)ethan-1-one, which can be converted to the corresponding cyanohydrin, 2-(4-bromophenyl)-2-hydroxypropanenitrile. Subsequent reduction of the nitrile group would then yield the target amino alcohol.
Reaction Scheme:
Step 1: Formation of 2-(4-bromophenyl)-2-hydroxypropanenitrile from 1-(4-bromophenyl)ethan-1-one and a cyanide source (e.g., HCN or NaCN/acid).
Step 2: Reduction of the nitrile to a primary amine using a strong reducing agent.
| Precursor | Reducing Agent | Conditions | Product |
| 2-(4-bromophenyl)-2-hydroxypropanenitrile | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | This compound |
The addition of organometallic reagents, such as Grignard or organolithium reagents, to imines is a powerful method for constructing new carbon-carbon bonds and synthesizing amines. nih.gov The reaction involves the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the C=N double bond.
To synthesize this compound, an appropriate imine precursor would be required. For example, an N-protected imine derived from 1-amino-1-(4-bromophenyl)ethanone could be reacted with a methyl Grignard reagent (CH₃MgBr). Subsequent hydrolysis and deprotection would yield the final product. The tertiary alcohol could be formed by reacting a ketone with a Grignard reagent. For instance, the reaction of methylmagnesium bromide with an α-amino ketone, such as 1-amino-1-(4-bromophenyl)acetone, would directly form the desired carbon skeleton and functional groups.
| Imine/Ketone Precursor | Organometallic Reagent | Reaction Steps |
| N-protected imine of 1-amino-1-(4-bromophenyl)ethanone | CH₃MgBr | 1. Grignard addition 2. Hydrolysis 3. Deprotection |
| 1-amino-1-(4-bromophenyl)acetone | CH₃MgBr | 1. Grignard addition 2. Aqueous workup |
Stereoselective Synthesis of this compound
The development of stereoselective methods is crucial in modern organic synthesis, particularly for the preparation of chiral molecules for pharmaceutical applications. frontiersin.orgnih.gov As this compound contains a chiral center at the carbon bearing the hydroxyl group, its synthesis can be adapted to produce specific stereoisomers.
Stereoselective approaches can be incorporated into the classical routes described above:
Asymmetric Epoxidation and Regioselective Ring-Opening: The synthesis can start with an asymmetric epoxidation of a suitable alkene precursor to form a chiral epoxide. Subsequent regioselective ring-opening with an amine source would then yield an enantiomerically enriched amino alcohol.
Chiral Catalysts in Reductive Amination: Asymmetric reductive amination can be achieved using chiral catalysts or by employing a chiral amine source that can be later removed. jocpr.com This allows for the stereocontrolled formation of the C-N bond.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction step, such as a Grignard addition to an imine. nih.gov The auxiliary is then removed in a later step.
Enzymatic Resolutions: Biocatalytic methods, such as enzymatic resolution of a racemic mixture of the final product or an intermediate, can be employed to isolate the desired stereoisomer with high enantiomeric purity. frontiersin.org
Asymmetric Catalysis in Chiral Amino Alcohol Formation
Asymmetric catalysis is a powerful strategy for generating chiral compounds with high efficiency, using minute amounts of a renewable chiral catalyst to transform achiral starting materials into enantioenriched products. umontreal.ca This approach has been pivotal in the synthesis of chiral amino acids and alcohols. nih.gov While specific examples detailing the asymmetric catalytic synthesis of this compound are not prevalent, the principles are broadly applied to similar structures.
The development of chiral ligands is key to this field. For instance, the bis-phosphine ligand DI-PAMP was instrumental in the commercial synthesis of β-arylalanines like (S)-DOPA. nih.gov Such catalytic systems, often involving transition metals like rhodium, iridium, or palladium, can be adapted for the asymmetric hydrogenation of prochiral ketones or imines, which are common precursors to chiral amino alcohols. umontreal.canih.gov The catalyst's chiral environment dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
Research in this area continues to evolve, with the development of novel bifunctional catalysts that can enhance enantioselectivity for a variety of substrates. nih.gov The application of these advanced catalytic systems provides a direct and atom-economical route to chiral amino alcohols.
Chiral Auxiliary-Mediated Syntheses
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org This method offers a reliable way to control stereochemistry in the synthesis of complex molecules. sigmaaldrich.com
Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries used in stereoselective conversions such as aldol reactions and alkylations. In a typical sequence for synthesizing a chiral amino alcohol, an acyl chloride substrate reacts with an oxazolidinone to form an imide. The substituents on the oxazolidinone ring then direct subsequent reactions at the alpha-position of the carbonyl group. For the synthesis of a compound like this compound, a chiral oxazolidinone could be used to control the formation of the stereocenter, followed by reduction and cleavage of the auxiliary. nih.govscispace.com
Another notable example is the use of pseudoephedrine as a chiral auxiliary. It can be used to achieve the alkylation of chiral glycine derivatives to produce a variety of enantiomerically pure α-amino acids. wikipedia.org The effectiveness of a chiral auxiliary is determined by its ability to induce high stereoselectivity and be easily removed and recovered without racemization.
| Chiral Auxiliary Class | Common Examples | Typical Application | Key Feature |
|---|---|---|---|
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric aldol reactions, alkylations | Directs stereoselective formation of C-C bonds alpha to a carbonyl. |
| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine, (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of enolates | Forms chiral enamines or amides to control approach of electrophiles. sigmaaldrich.com |
| Sulfur-based Auxiliaries | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines via imine reduction | Directs nucleophilic addition to imines. sigmaaldrich.comwikipedia.org |
| Camphorsultam | (1S)-(+)-Camphor-10-sulfonic acid derived sultams | Diels-Alder reactions, alkylations | Provides high steric hindrance to control facial selectivity. wikipedia.org |
Biocatalytic Approaches and Enzymatic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild reaction conditions. nih.gov This technology has become a mature and widely used tool for chemical and pharmaceutical synthesis, particularly for producing optically active intermediates. nih.govuni-greifswald.de Enzymes like ketoreductases (KREDs), transaminases, and lipases are commonly employed for the synthesis of chiral alcohols and amines. uni-greifswald.de
For the synthesis of this compound, several biocatalytic routes are conceivable:
Asymmetric reduction of a prochiral ketone: A ketoreductase (KRED) could be used to reduce a corresponding prochiral ketone precursor, establishing the chiral alcohol center with high enantioselectivity. A challenge with KREDs is their reliance on expensive cofactors like NADPH, though efficient cofactor recycling systems have been developed. uni-greifswald.de
Reductive amination of a ketone: Imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the direct asymmetric reductive amination of a ketone to form a chiral amine. nih.gov
Kinetic resolution: A lipase (B570770) could be used to selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the two enantiomers. uni-greifswald.de
The rapid discovery of new enzyme variants through bioinformatics and directed evolution has significantly expanded the toolbox for biocatalysis, making it an increasingly viable and sustainable option for industrial-scale synthesis. nih.gov
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry increasingly focuses on improving efficiency, reducing environmental impact, and accessing novel reactivity. The following sections describe advanced strategies that align with these goals.
Green Chemistry Principles in Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Its 12 principles provide a framework for creating more sustainable synthetic methods. nih.govbridgew.edu
Key principles relevant to the synthesis of this compound include:
Catalysis: Using catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and recycled. nih.gov This favors the asymmetric catalysis and biocatalysis approaches discussed earlier.
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made innocuous. nih.gov Research into replacing hazardous solvents like DMF with greener alternatives such as EtOAc is a priority. unibo.it
Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. nih.gov
By applying these principles, chemists can develop synthetic routes that are not only efficient but also safer and more environmentally benign. atiner.gr
Microwave-Assisted and Flow Chemistry Applications
Microwave-assisted organic synthesis (MAOS) and flow chemistry are enabling technologies that can dramatically accelerate reaction times, improve yields, and allow for greater control over reaction parameters. nih.govunimi.it
Flow Chemistry: In flow chemistry, reagents are pumped through a reactor, often a heated tube or coil, where the reaction occurs. unimi.it This technique offers excellent control over temperature, pressure, and reaction time. unimi.it It is particularly advantageous for reactions with unstable intermediates and for scaling up production. umontreal.ca Flow systems have been developed for the synthesis of pyrazoles and can be combined with microwave heating to further enhance efficiency. researchgate.netdurham.ac.uk
| Technology | Principle | Key Advantages | Relevance to Synthesis |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid, uniform heating. | Dramatic reduction in reaction time, improved yields, enhanced reaction control. nih.govmdpi.com | Accelerates individual steps in a multi-step sequence. |
| Flow Chemistry | Reagents are continuously pumped through a reactor. | Precise control over reaction parameters, improved safety for exothermic reactions, easy scalability, integration with purification. umontreal.caunimi.it | Enables continuous production and safe handling of reactive intermediates. |
Photoredox-Catalyzed and Radical Cascade Reactions
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. nsf.gov This strategy allows for novel bond constructions and has been applied to the synthesis of complex natural products. nsf.gov
In this approach, a photocatalyst absorbs visible light and enters an excited state, which can then engage in single-electron transfer (SET) with a substrate to generate a radical ion. nih.gov This initiates a cascade of reactions. Such methods have been used for:
Radical Addition: Generating a radical that can add to an alkene or other unsaturated system. nih.gov
Radical-Radical Coupling: Coupling two different radical species, which can be challenging to control via other methods. dntb.gov.ua
Aminoarylation: The cyclization of nitrogen-centered radicals is a powerful strategy for accessing N-heterocycles. rsc.org
Synergistic catalysis, combining photoredox catalysis with another catalytic cycle like Brønsted acid catalysis, can enable complex multi-component reactions to assemble densely functionalized molecules with high stereocontrol. nih.gov For the synthesis of a molecule like this compound, a photoredox-catalyzed reaction could potentially be designed to form a key C-C or C-N bond through a radical-mediated pathway.
Multi-Component and One-Pot Synthetic Protocols
One plausible one-pot strategy involves the sequential α-hydroxylation and reduction of a suitable precursor, such as an amide or nitrile. This cascade process would begin with a compound like 2-amino-1-(4-bromophenyl)propanamide or the corresponding nitrile. The reaction would proceed via an in-situ C-H bond hydroxylation at the benzylic α-carbon atom, followed by the reduction of the amide or nitrile functional group. This approach has been explored for the synthesis of other β-amino alcohols, utilizing molecular oxygen as an oxidant and a complex metal hydride, such as sodium bis(2-methoxyethoxy)aluminum hydride, as the reductant. nih.govrsc.orgscispace.comresearchgate.net The reaction conditions, including the choice of solvent and reducing agent, are critical for maximizing the yield and selectivity of the desired 1,2-amino alcohol over potential side products. nih.gov
Another viable one-pot approach is the in-situ generation of an α-amino ketone intermediate, which then undergoes a nucleophilic addition. This tandem reaction could start from an α-haloketone, for example, 1-bromo-1-(4-bromophenyl)propan-2-one. A nucleophilic substitution with an amine source would form the α-amino ketone in the first step. Without isolation, the addition of a methyl Grignard reagent (methylmagnesium bromide) to the ketone would then furnish the target tertiary alcohol, this compound. This method has been successfully applied in the synthesis of various chiral 1-aryl-2-aminoethanols, where the in-situ formed ketone is subjected to asymmetric hydrogenation. researchgate.net Adapting this to a Grignard addition would provide a direct route to the desired product.
A hypothetical multi-component reaction could be envisioned starting from 4-bromostyrene, an amine source, and a methylating agent. However, the direct, single-step combination of these components to yield the target structure presents significant synthetic challenges and is less documented in the literature for this class of compounds.
The following table outlines representative conditions for a plausible one-pot synthesis based on the α-hydroxylation and reduction of an amide precursor, as adapted from similar syntheses. nih.govresearchgate.net
| Precursor | Oxidant | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-amino-1-(4-bromophenyl)propanamide | Dry O₂ | Sodium bis(2-methoxyethoxy)aluminum hydride | THF | 25-66 | 24-48 | Moderate |
Table 1: Representative Conditions for a One-Pot Synthesis of this compound
It is important to note that the yields for such one-pot processes can be moderate due to the complexity of the reaction sequence and the potential for side reactions. nih.govresearchgate.net Nevertheless, the efficiency gained by combining multiple steps into a single operation makes these protocols highly attractive for the synthesis of this compound and its derivatives.
Stereochemical Aspects of 1 Amino 2 4 Bromophenyl Propan 2 Ol
Enantiomers and Diastereomers of 1-Amino-2-(4-bromophenyl)propan-2-ol
The structure of this compound contains two chiral centers: the carbon atom bonded to the amino group (C1) and the carbon atom bonded to the hydroxyl and 4-bromophenyl groups (C2). The presence of two distinct stereocenters means that the compound can exist as a total of four stereoisomers.
These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. youtube.com Within this set of four isomers, any two molecules that are not mirror images are classified as diastereomers. youtube.com Diastereomers have different physical properties, which is a key principle exploited in their separation.
The four stereoisomers arise from the different possible spatial arrangements (R or S configuration) at each chiral center.
| Configuration at C1 | Configuration at C2 | Stereoisomer | Relationship |
| R | R | (1R, 2R) | Enantiomer of (1S, 2S) |
| S | S | (1S, 2S) | Enantiomer of (1R, 2R) |
| R | S | (1R, 2S) | Enantiomer of (1S, 2R) |
| S | R | (1S, 2R) | Enantiomer of (1R, 2S) |
The (1R, 2R) and (1S, 2S) pair are diastereomers of the (1R, 2S) and (1S, 2R) pair.
Chiral Resolution Techniques for this compound and Its Precursors
Chiral resolution is the process of separating a racemic mixture (an equal mixture of enantiomers) into its individual enantiomeric components. Several techniques can be applied to resolve this compound.
Diastereomeric Salt Formation and Crystallization
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org
The reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid). Since these salts are diastereomers, they possess different physical properties, most notably different solubilities in a given solvent. libretexts.orggavinpublishers.com This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other dissolved. gavinpublishers.com After separating the crystallized salt via filtration, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid.
Kinetic Resolution and Dynamic Kinetic Resolution Strategies
Kinetic resolution is a technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org For an amino alcohol like this compound, enzymatic kinetic resolution is a common strategy. For example, a lipase (B570770) enzyme could be used to catalyze the acylation of the amino or hydroxyl group in the presence of an acyl donor. The enzyme, being chiral, will typically acylate one enantiomer much faster than the other. This allows for the separation of the faster-reacting, acylated enantiomer from the slower-reacting, unreacted enantiomer. The maximum yield for the unreacted enantiomer in a classic kinetic resolution is 50%. wikipedia.org
Dynamic kinetic resolution (DKR) is an enhancement of this process that can overcome the 50% yield limitation. organic-chemistry.org In DKR, the kinetic resolution is combined with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org For primary amines, a palladium nanocatalyst can be employed to continuously convert the slow-reacting enantiomer back into the racemic mixture. organic-chemistry.org This ensures that all of the starting material is eventually converted into the single, desired, fast-reacting enantiomeric product, allowing for theoretical yields approaching 100%. organic-chemistry.org
Chromatographic Separation on Chiral Stationary Phases
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. hplc.eueijppr.com The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase support. eijppr.com These interactions lead to the formation of transient, diastereomeric complexes, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. eijppr.com
Several types of CSPs are suitable for resolving amino alcohols:
Pirkle-type (Brush-type) Phases: These phases function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. A CSP like (R,R) Whelk-O1, which is a "hybrid" pi-electron acceptor-donor phase, has proven effective for separating compounds structurally similar to the target molecule, such as β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com
Polysaccharide-based Phases: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are widely used CSPs. nih.gov They offer broad applicability and separate enantiomers based on their fit into chiral grooves or cavities within the polysaccharide structure.
Macrocyclic Antibiotic Phases: CSPs based on molecules like vancomycin (B549263) can separate enantiomers through a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation. nih.gov
| CSP Type | Primary Separation Mechanism | Typical Analytes |
| Pirkle-type | π-π interactions, hydrogen bonding, dipole stacking | Aromatic compounds, compounds with π-donor/acceptor groups |
| Polysaccharide-based | Chiral recognition via grooves and cavities, H-bonding | Broad range of chiral compounds |
| Macrocyclic Antibiotic | Inclusion complexation, H-bonding, ionic interactions | Amino acids, polar compounds |
Configurational Stability and Epimerization Studies of this compound
The configurational stability of a stereocenter refers to its resistance to inversion, a process that would convert one enantiomer or diastereomer into another (epimerization). For this compound, both chiral centers (C1 and C2) are expected to be configurationally stable under standard conditions.
The C2 center is a quaternary carbon, meaning it is bonded to four other carbon or heteroatoms. Such centers are generally highly stable and resistant to inversion because epimerization would require the cleavage and reformation of a carbon-carbon or carbon-heteroatom bond, a high-energy process.
The C1 center, bearing the amino group, is also configurationally stable. Epimerization at this center would typically require a chemical pathway to temporarily remove and re-add a group, or a mechanism involving the deprotonation of the C1 proton. However, the C1 proton is not particularly acidic, making such a process unlikely under neutral, basic, or mildly acidic conditions. Harsh conditions, such as high temperatures or extreme pH, might induce degradation or other reactions but are not typically associated with controlled epimerization for this type of structure. No specific epimerization studies for this compound are prominently available in the literature, reinforcing the assumption of its general configurational stability.
Conformational Analysis of this compound
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that result from rotation about single bonds. For this compound, the most significant conformational flexibility arises from rotation around the C1-C2 bond. The relative stability of the resulting conformers is determined by a balance of steric hindrance and intramolecular interactions.
A key stabilizing factor is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) acting as a hydrogen bond donor and the amino group (-NH₂) acting as an acceptor. This interaction would favor a gauche or eclipsed conformation where these two groups are in close proximity. This is often more stable than an anti conformation where the groups are positioned 180° apart, despite the anti position having lower steric strain.
| Conformer (viewed along C1-C2 bond) | Dihedral Angle (H₂N-C1-C2-OH) | Dominant Interactions | Relative Stability |
| Gauche | Approx. 60° | Intramolecular H-bonding (stabilizing); Steric repulsion (destabilizing) | Potentially most stable |
| Eclipsed | Approx. 0° | Strong intramolecular H-bonding (stabilizing); High torsional/steric strain (destabilizing) | Likely a transition state |
| Anti | 180° | Minimized steric hindrance; No intramolecular H-bonding | Less stable than H-bonded conformer |
The large 4-bromophenyl group and the methyl group attached to C2 create significant steric bulk, which will also play a crucial role in determining the lowest energy conformation by minimizing unfavorable steric interactions with the amino group at C1.
Chemical Reactivity and Derivatization of 1 Amino 2 4 Bromophenyl Propan 2 Ol
Reactivity of the Amino Group in 1-Amino-2-(4-bromophenyl)propan-2-ol
The primary amino group is a key site for nucleophilic reactions, allowing for the formation of amides, sulfonamides, carbamates, and imines, as well as participation in alkylation and cyclization reactions.
The nucleophilic character of the primary amine in this compound facilitates its reaction with various electrophilic reagents to form stable amide, sulfonamide, and carbamate (B1207046) linkages.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or carboxylic anhydrides to yield N-acyl derivatives (amides). This reaction is a fundamental transformation for primary amines. asianpubs.org
Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides. This reaction is crucial for the synthesis of many pharmaceutically relevant compounds.
Carbamate Formation: Carbamates can be synthesized from the amino group through several routes. Common methods include reaction with alkyl chloroformates, isocyanates, or a three-component coupling involving the amine, carbon dioxide, and an alkyl halide. wikipedia.orgnih.govorganic-chemistry.org The reaction with CO2 is considered a green chemistry approach to carbamate synthesis. nih.gov
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | N-Acyl amide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonamide |
| Carbamate Formation | Alkyl Chloroformate (Cl-COOR) or Isocyanate (R-NCO) | N-Alkyl/Aryl Carbamate |
Alkylation of the amino group introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. While direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation, reductive amination provides a highly efficient and controlled alternative. masterorganicchemistry.com
Reductive amination involves a two-step process, often performed in a single pot. The primary amine first reacts with an aldehyde or ketone to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a reducing agent to yield the N-alkylated amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the formation of quaternary ammonium (B1175870) salts and allows for the precise installation of a wide variety of alkyl groups. masterorganicchemistry.comorganic-chemistry.org Another advanced method for the alkylation of 1,2-amino alcohols is the C-C bond-forming hydrogen-borrowing reaction, which expands the scope of possibilities for derivatization. nih.gov
| Carbonyl Compound | Reducing Agent | N-Substituted Product |
|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methyl-1-amino-2-(4-bromophenyl)propan-2-ol |
| Acetaldehyde | NaBH(OAc)₃ | N-Ethyl-1-amino-2-(4-bromophenyl)propan-2-ol |
| Acetone | NaBH₃CN | N-Isopropyl-1-amino-2-(4-bromophenyl)propan-2-ol |
| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-1-amino-2-(4-bromophenyl)propan-2-ol |
The primary amino group of this compound undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction typically involves refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, such as ethanol. nih.govrsc.org The formation of the C=N double bond is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. Schiff bases are valuable intermediates in organic synthesis and are scaffolds for various heterocyclic compounds. nih.gov
| Aldehyde/Ketone Reactant | Resulting Schiff Base Product Name |
|---|---|
| Salicylaldehyde | 2-(((2-(4-bromophenyl)-2-hydroxypropyl)imino)methyl)phenol |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-1-(4-bromophenyl)-2-hydroxypropan-1-amine |
| Cinnamaldehyde | N-(3-phenylallylidene)-1-(4-bromophenyl)-2-hydroxypropan-1-amine |
| Acetophenone | N-(1-phenylethylidene)-1-(4-bromophenyl)-2-hydroxypropan-1-amine |
The 1,2-amino alcohol motif present in this compound is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. The spatial proximity of the amino and hydroxyl groups facilitates intramolecular cyclization reactions. rsc.org For instance, reaction with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. nih.gov Similarly, reaction with phosgene (B1210022) or its equivalents can yield oxazolidinones. These cyclization reactions are often stereospecific and provide a route to complex heterocyclic structures that are of interest in medicinal chemistry. nih.govrsc.org
Reactivity of the Hydroxyl Group in this compound
The tertiary hydroxyl group is generally less reactive than the primary amino group. However, under specific conditions, it can undergo reactions such as esterification and etherification.
Achieving selective reaction at the hydroxyl group in the presence of a more nucleophilic amino group requires strategic manipulation of reaction conditions or the use of protecting groups.
Esterification: Direct O-acylation (esterification) of the hydroxyl group can be achieved chemoselectively by performing the reaction under strongly acidic conditions, for example, using trifluoroacetic acid as the solvent. beilstein-journals.org In such a medium, the amino group is protonated to form a non-nucleophilic ammonium salt, which prevents it from reacting with the acylating agent (e.g., an acyl chloride or anhydride). This allows the less reactive hydroxyl group to be acylated, forming the corresponding ester. beilstein-journals.org
Etherification: Etherification of the tertiary alcohol, for instance via a Williamson ether synthesis, is more challenging. This reaction typically requires a strong base to deprotonate the hydroxyl group, forming an alkoxide. However, these basic conditions can also deprotonate the amino group, leading to competitive N-alkylation. Therefore, to achieve selective O-alkylation, the amino group must first be protected with a suitable protecting group (e.g., Boc or Cbz) that is stable to the basic conditions required for ether formation.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can be targeted at its different functional groups. Due to the presence of a tertiary alcohol, oxidation of the hydroxyl group to a ketone is not possible without cleavage of a carbon-carbon bond, which would require harsh conditions.
The primary amino group, however, is susceptible to oxidation. Strong oxidizing agents can lead to the formation of nitro compounds, though this is often a complex transformation with potential side reactions. Milder, more controlled oxidation could potentially yield corresponding imines or oximes if performed after initial derivatization.
Reduction reactions primarily target the aromatic ring. Catalytic hydrogenation, for instance, using catalysts like palladium on carbon (Pd/C) under hydrogen pressure, could reduce the phenyl ring to a cyclohexyl ring. This process would also likely result in the hydrogenolysis of the bromine atom, replacing it with hydrogen. Selective reduction of the C-Br bond without affecting the aromatic ring can be achieved using specific catalytic systems or reducing agents like tributyltin hydride, although the latter involves toxic reagents.
Protection and Deprotection Strategies
Given the presence of both a primary amine and a hydroxyl group, selective protection is crucial for orchestrating specific chemical transformations on other parts of the molecule. jocpr.com The choice of protecting groups is governed by their stability under various reaction conditions and the ability to remove them selectively, a concept known as orthogonal protection. jocpr.comiris-biotech.de
The primary amino group is commonly protected as a carbamate. The most prevalent examples include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. creative-peptides.comresearchgate.net The Boc group is installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is typically removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.com The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is cleaved under mild basic conditions, often with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). creative-peptides.comresearchgate.net
The tertiary hydroxyl group can be protected as a silyl (B83357) ether, for example, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl) in the presence of a base like imidazole. These groups are generally stable under a wide range of conditions but can be removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). The orthogonality of Boc/TBDMS or Fmoc/TBDMS combinations allows for the selective deprotection and subsequent reaction of either the amine or the alcohol. jocpr.com
Table 1: Common Protecting Groups for Amine and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Fmoc, Silyl ethers |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) | Boc, Silyl ethers |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | Boc, Fmoc |
| Hydroxyl | Triethylsilyl | TES | Fluoride ion, mild acid | Boc, Fmoc |
Reactivity of the 4-Bromophenyl Moiety in this compound
The 4-bromophenyl group is a key site for molecular elaboration, primarily through reactions that substitute the bromine atom. This aryl bromide is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon bonds at the aryl bromide position. nih.govnih.gov
Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govikm.org.mylibretexts.org This allows for the formation of biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for a functionalized substrate like this compound, provided the amine and alcohol groups are appropriately protected. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is a reliable method for vinylation of the aromatic ring. The regioselectivity and stereoselectivity of the Heck reaction are generally well-controlled. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govnrochemistry.com The Sonogashira coupling is a highly efficient method for synthesizing arylalkynes. wikipedia.orglibretexts.org
Table 2: Summary of Cross-Coupling Reactions for the 4-Bromophenyl Moiety
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonates (Na₂CO₃, K₂CO₃), Phosphates | Biaryl, Aryl-alkene, etc. |
| Heck | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂) | Amines (e.g., Et₃N) | Aryl-alkene (Styrene derivative) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt (e.g., CuI) | Amines (e.g., Et₃N, Diisopropylamine) | Aryl-alkyne |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comnih.gov
In the case of this compound, the 2-amino-1-hydroxypropyl substituent is not a strong electron-withdrawing group. Therefore, the aromatic ring is not sufficiently activated for SNAr to occur under standard conditions. youtube.com Forcing conditions, such as high temperatures and very strong nucleophiles, might lead to substitution, but often through an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate, which could result in a mixture of products. youtube.com
Halogen-metal exchange is a fundamental organometallic reaction where the bromine atom is swapped for a metal, typically lithium or magnesium. wikipedia.org This transformation converts the electrophilic aryl bromide into a highly nucleophilic organometallic species.
Reacting this compound with strong organolithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can initiate this exchange. wikipedia.orgharvard.edu A significant challenge is the presence of acidic protons on the amine and hydroxyl groups. These protons will react first with the organolithium reagent, necessitating the use of at least two additional equivalents of the reagent to achieve the desired halogen-metal exchange. nih.gov Alternatively, protecting the amine and alcohol groups prior to the exchange reaction is a common strategy.
Once the aryllithium or corresponding Grignard reagent (formed with magnesium metal) is generated, it can react with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups onto the aromatic ring. wikipedia.org
Intramolecular Reactions and Rearrangements Involving Multiple Functional Groups
The proximity of the amine, alcohol, and aryl functionalities in this compound creates the potential for intramolecular reactions and rearrangements, particularly upon activation of one of the functional groups.
For instance, activation of the tertiary alcohol to form a good leaving group could theoretically be followed by an intramolecular nucleophilic attack by the primary amine to form a three-membered aziridinium (B1262131) ring. However, the formation of such a strained ring from a tertiary center can be challenging.
Another possibility involves transformations that proceed after a reaction on the bromophenyl moiety. For example, if a Heck reaction introduces a vinyl group with a suitable tether, subsequent intramolecular cyclization involving the amine or alcohol could be envisioned. Similarly, rearrangements are known to occur in 1,2-aminoalcohols under certain conditions, such as deamination with nitrous acid, which generates a carbocation intermediate that can undergo stereospecific rearrangements. acs.org While specific studies on this compound are limited, the structural motif suggests a rich potential for complex intramolecular transformations leading to diverse heterocyclic structures.
Mechanistic Investigations of Key Transformations of this compound
The primary transformations of this compound that have been subject to mechanistic scrutiny, even if in a broader context of similar amino alcohols, include its conversion to oxazolidinones and aziridines. These reactions are of significant interest due to the biological and synthetic importance of the resulting heterocyclic scaffolds.
Cyclization to Oxazolidinones:
The formation of oxazolidinones from 1,2-aminoalcohols like this compound typically proceeds through reaction with a carbonylating agent, such as phosgene, its derivatives (e.g., triphosgene, carbonyldiimidazole), or carbon dioxide under specific catalytic conditions.
A proposed general mechanism for the cyclization using a phosgene equivalent involves the initial nucleophilic attack of the amino group on the carbonyl carbon of the reagent. This is followed by an intramolecular cyclization, where the hydroxyl group displaces a leaving group to form the five-membered oxazolidinone ring. The stereochemistry of the starting amino alcohol is generally retained in the product.
In the context of copper-catalyzed reactions with carbon dioxide, a plausible mechanism involves the formation of a carbamate intermediate from the reaction between the primary amine and CO2. This intermediate can then undergo intramolecular cyclization, facilitated by the copper catalyst, to yield the oxazolidinone.
Formation of Aziridines:
The conversion of β-amino alcohols to aziridines is a synthetically important transformation. A common method involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic substitution by the amino group (a variation of the Wenker synthesis).
The mechanism typically involves the following steps:
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, for instance, by reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) to form a sulfonate ester.
Intramolecular Cyclization: The amino group then acts as an internal nucleophile, attacking the carbon bearing the sulfonate ester and displacing it in an SN2 reaction. This step is facilitated by a base, which deprotonates the amino group to increase its nucleophilicity.
The stereochemistry of this transformation is critical and proceeds with inversion of configuration at the carbon bearing the leaving group.
While specific kinetic and computational studies on this compound are not readily found, the general mechanistic principles for these transformations are well-established for analogous 1,2-aminoalcohols. The presence of the 4-bromophenyl group may exert electronic effects on the reactivity of the functional groups, but the fundamental mechanistic pathways are expected to be similar.
Detailed research findings, including reaction kinetics and the isolation or spectroscopic observation of intermediates for transformations specifically involving this compound, would be necessary to provide a more definitive mechanistic picture.
Advanced Spectroscopic and Structural Characterization of 1 Amino 2 4 Bromophenyl Propan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.
1D NMR (¹H, ¹³C) for Chemical Shift and Coupling Constant Analysis
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum for 1-Amino-2-(4-bromophenyl)propan-2-ol is predicted to show distinct signals for each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets due to their coupling with adjacent protons. The methyl protons would likely appear as a singlet, while the methylene (B1212753) protons adjacent to the amino group would present as a singlet or a complex multiplet depending on their magnetic equivalence and coupling with neighboring protons. The hydroxyl and amine protons often appear as broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H (Aromatic) | 7.40 - 7.60 | Doublet (d) | 2H |
| H (Aromatic) | 7.20 - 7.40 | Doublet (d) | 2H |
| CH₂ (Aminomethyl) | 2.80 - 3.20 | Singlet (s) or AB quartet | 2H |
| OH (Hydroxyl) | 2.0 - 4.0 | Broad Singlet (br s) | 1H |
| NH₂ (Amino) | 1.5 - 3.5 | Broad Singlet (br s) | 2H |
Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show a signal for each unique carbon atom. The number of signals confirms the molecular symmetry. The carbon attached to the bromine atom will appear at a specific chemical shift, as will the quaternary carbon of the propan-2-ol moiety. The chemical shifts of the aromatic carbons can be predicted based on the substituent effects of the bromine and the amino-propanol groups.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Br (Aromatic) | 120 - 125 |
| C-C(OH) (Aromatic, Quaternary) | 140 - 145 |
| CH (Aromatic) | 128 - 132 |
| C-OH (Aliphatic, Quaternary) | 70 - 75 |
| CH₂-NH₂ | 50 - 55 |
Note: Predicted values are based on standard chemical shift ranges and known substituent effects. nmrdb.orgdocbrown.info
2D NMR (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemical Assignments
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would definitively link the coupled protons on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. It could show correlations between the methyl protons and the aromatic protons, helping to define the molecule's preferred conformation.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is vital for connecting different fragments of the molecule. For instance, it could show a correlation from the methyl protons to the quaternary carbinol carbon and the adjacent aromatic carbon, confirming the core structure.
Dynamic NMR for Conformational Equilibrium Studies
The rotation around single bonds in a molecule may be hindered, leading to the existence of different conformers. Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study these conformational changes. researchgate.net For this compound, hindered rotation could potentially occur around the C-N bond or the bond connecting the phenyl ring to the propanol (B110389) group. researchgate.netnanalysis.com By analyzing changes in the NMR line shapes with temperature, it is possible to determine the energy barriers for these rotational processes and understand the molecule's flexibility and conformational preferences in solution. youtube.com
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pathway Elucidation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and formula of a compound and for deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₁₂BrNO), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.
Expected HRMS Data
| Ion Formula | Calculated m/z |
|---|---|
| [C₉H₁₂⁷⁹BrNO + H]⁺ | 229.0102 |
Note: Calculated m/z values are for the protonated molecule. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (typically the molecular ion) and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to confirm the molecular structure. The fragmentation of this compound would likely proceed through characteristic pathways for amino alcohols and brominated aromatic compounds. libretexts.org
Key predicted fragmentation pathways include:
Alpha-cleavage: The bond between the carbon bearing the hydroxyl/phenyl groups and the carbon bearing the amino group is a likely site for cleavage. libretexts.orgyoutube.com This could lead to the loss of a CH₂NH₂ radical, resulting in a stable benzylic carbocation.
Loss of Water: Dehydration from the tertiary alcohol is a common fragmentation pathway.
Loss of Methyl Group: Cleavage of the methyl group from the tertiary carbinol center.
Bromine-related fragments: Cleavage of the C-Br bond or fragments containing the bromophenyl moiety are expected.
By analyzing these fragments, the connectivity of the molecule can be pieced together and confirmed.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the vibrational modes of a molecule. The vibrational spectrum is a unique fingerprint of a compound, dictated by the masses of the atoms, the bond strengths, and the molecular geometry. For this compound, the spectra would be dominated by vibrations of the amino, hydroxyl, and bromophenyl groups.
The IR spectrum is expected to exhibit a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the tertiary alcohol, broadened by intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine would likely appear as two distinct bands in the same region, typically around 3350 and 3280 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic backbone would be observed between 3100 and 2850 cm⁻¹.
The "fingerprint region" (below 1600 cm⁻¹) would contain a wealth of structural information. Key absorptions would include the N-H bending (scissoring) mode around 1600 cm⁻¹, C=C stretching vibrations of the aromatic ring between 1600 and 1450 cm⁻¹, and C-O stretching of the tertiary alcohol group, typically found in the 1200-1100 cm⁻¹ range. The C-N stretching vibration is expected around 1250-1020 cm⁻¹. The presence of the bromine atom on the phenyl ring would give rise to a C-Br stretching vibration, which is expected to be a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, are often strong in Raman spectra. The symmetric C-C ring stretching mode of the para-substituted benzene ring is expected to be a prominent feature. While O-H and N-H stretching bands are typically weak in Raman spectra, the C-Br stretching vibration would likely be observable and could help confirm the substitution pattern.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Functional Group |
|---|---|---|---|
| O-H Stretch | ~3300 (broad) | Weak | Alcohol |
| N-H Stretch | ~3350, ~3280 | Weak | Amine |
| Aromatic C-H Stretch | ~3050 | ~3050 | Aromatic Ring |
| Aliphatic C-H Stretch | ~2970, ~2880 | ~2970, ~2880 | Alkyl Chain |
| N-H Bend | ~1600 | - | Amine |
| Aromatic C=C Stretch | ~1590, ~1490 | ~1590 (strong) | Aromatic Ring |
| C-O Stretch | ~1150 | - | Tertiary Alcohol |
| C-Br Stretch | ~550 | ~550 | Bromophenyl |
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination
A successful crystallographic analysis would yield the unit cell parameters (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. The asymmetric unit would contain one or more molecules of the compound. The resulting structural model would confirm the connectivity of the atoms and provide precise geometric data.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200 |
| Z | 4 |
The crystal structure of this compound is expected to be heavily influenced by hydrogen bonding due to the presence of both hydroxyl and amino groups, which are excellent hydrogen bond donors and acceptors. nih.govdntb.gov.ua It is anticipated that a network of intermolecular hydrogen bonds would be a dominant feature of the crystal packing. nih.govdntb.gov.ua Specifically, O-H···N, N-H···O, and potentially O-H···O or N-H···N interactions would link adjacent molecules, likely forming chains or sheets. nih.govdntb.gov.ua
As this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). X-ray crystallography on a single crystal of an enantiomerically pure sample is a powerful method for determining the absolute configuration. nih.gov By employing anomalous dispersion, typically using copper radiation where the bromine atom provides a significant anomalous signal, the absolute structure can be determined. The Flack parameter, derived from the crystallographic data, would be a key indicator, with a value close to zero confirming the correct absolute stereochemistry.
Alternatively, if a racemic mixture crystallizes, it would likely do so in a centrosymmetric space group, with both enantiomers present in the unit cell. In such cases, chiral chromatography would be necessary to resolve the enantiomers before crystallization to obtain a sample suitable for absolute configuration determination.
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess and Absolute Configuration Studies
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction, respectively, of left and right circularly polarized light by a chiral molecule. These methods are exquisitely sensitive to the stereochemistry of a compound and are invaluable for determining enantiomeric excess and assigning absolute configuration in solution. nih.gov
A CD spectrum of an enantiomerically pure sample of this compound would show characteristic Cotton effects (positive or negative peaks) in the regions where the chromophores of the molecule absorb light. The bromophenyl group is the primary chromophore and would be expected to give rise to CD signals in the UV region (typically around 200-280 nm). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers.
By comparing the experimental CD spectrum to spectra of related compounds with known absolute configurations or to theoretical spectra calculated using quantum chemical methods, the absolute configuration of this compound can be inferred. Furthermore, the intensity of the CD signal is proportional to the concentration and the enantiomeric excess (ee) of the sample. This allows for the quantitative determination of the ee of a sample by comparing its CD signal to that of a known enantiomerically pure standard.
ORD spectroscopy, which measures the rotation of plane-polarized light as a function of wavelength, provides complementary information. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also characteristic of the molecule's absolute configuration.
Computational and Theoretical Investigations of 1 Amino 2 4 Bromophenyl Propan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex wavefunction of a many-electron system, DFT determines the electron density, from which the energy and other properties can be derived. arxiv.org
For 1-Amino-2-(4-bromophenyl)propan-2-ol, a typical DFT study would begin with geometry optimization . This process systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy, corresponding to the most stable molecular structure. youtube.com The choice of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), def2-TZVP) is crucial for the accuracy of the calculation. nih.govarxiv.org The optimization would yield key structural parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, by calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. Similarly, by calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectra. github.io These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
Table 1: Illustrative Optimized Geometrical Parameters for an Amino Alcohol Moiety (DFT/B3LYP/6-31G(d))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O | 1.43 Å |
| Bond Length | C-N | 1.47 Å |
| Bond Length | C-C (phenyl) | 1.39 Å |
| Bond Angle | C-C-O | 109.5° |
| Bond Angle | H-N-H | 107.0° |
| Dihedral Angle | H-O-C-C | 60.0° |
Note: The data in this table is representative of typical values for similar functional groups and is for illustrative purposes, as specific DFT calculations on this compound are not available in the cited literature.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT, generally leading to higher accuracy, albeit at a significantly greater computational expense.
For a molecule like this compound, high-accuracy ab initio calculations could be employed to obtain a very precise value for its total energy, ionization potential, or electron affinity. These methods are particularly useful for benchmarking the results of less computationally demanding methods like DFT. For example, a single-point energy calculation using a high-level method like CCSD(T) on a DFT-optimized geometry can provide a "gold standard" energy value for the system. Ab initio methods are also crucial for studying systems where DFT might fail, such as in describing certain types of non-covalent interactions or excited electronic states. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations provide detailed information about a static molecular structure, molecules are in constant motion. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can generate a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations would be particularly useful for exploring its conformational landscape . The molecule has several rotatable bonds, and different rotational states (conformers) may have different energies and properties. An MD simulation can reveal the preferred conformations of the molecule, the energy barriers between them, and how the molecule's shape fluctuates at a given temperature.
Furthermore, MD simulations can be used to study the behavior of the molecule in solution. By explicitly including solvent molecules (such as water) in the simulation box, one can investigate how the solute interacts with the solvent. This can provide insights into solvation energies, the structure of the solvent shell around the molecule, and the influence of the solvent on the molecule's conformational preferences. Such simulations are critical for understanding the behavior of the molecule in a realistic biological or chemical environment. mdpi.com
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Correlation with Experimental Data
As mentioned in the DFT section, computational methods are highly effective at predicting spectroscopic parameters. The ability to correlate these theoretical predictions with experimental data is a powerful tool for structural elucidation and validation.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the isotropic magnetic shielding constants for each nucleus. The accuracy of these predictions has improved significantly, with certain functionals and basis sets providing results that are in excellent agreement with experimental values, often with a mean absolute error of less than 0.1 ppm for ¹H shifts. github.io Comparing the predicted spectrum of a proposed structure with the experimental spectrum can provide strong evidence for its correctness.
IR Spectroscopy: The calculation of vibrational frequencies using DFT allows for the prediction of an IR spectrum. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. The predicted IR spectrum can help in assigning the vibrational modes to the observed absorption bands.
UV-Vis Spectroscopy: The prediction of UV-Vis spectra, which result from electronic transitions, can be achieved using methods like Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Structurally Related Aromatic Amino Alcohol
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
| ¹H NMR (ppm, -CH-OH) | 4.85 | 4.80 |
| ¹³C NMR (ppm, -C-OH) | 75.2 | 74.5 |
| IR Frequency (cm⁻¹, O-H stretch) | 3450 (scaled) | 3400 |
| UV-Vis λ_max (nm) | 265 | 262 |
Note: This table presents hypothetical but realistic data for a molecule structurally analogous to this compound to illustrate the typical correlation between calculated and experimental values. Specific data for the target compound is not available in the cited literature.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the characterization of transient species like transition states, which are often difficult or impossible to observe experimentally.
To understand how a reaction proceeds from reactants to products, chemists are interested in the reaction coordinate , which is the path of minimum energy connecting them. The highest point on this path is the transition state , an unstable, fleeting arrangement of atoms that represents the energy barrier for the reaction.
Computational methods, particularly DFT, can be used to locate and characterize transition state structures. A key feature of a transition state is that it is a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency for a true transition state. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. cdnsciencepub.com
For a molecule like this compound, one could computationally investigate various potential reactions, such as its formation or subsequent transformations. By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed mechanistic understanding can be achieved. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes. researchgate.net
Prediction of Regioselectivity and Stereoselectivity
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the theoretical prediction of regioselectivity and stereoselectivity for reactions involving this compound were identified. Computational methods, such as Density Functional Theory (DFT), are frequently employed to model reaction pathways and predict the outcomes of chemical reactions. acs.org These methods calculate the energy of different transition states to determine the most likely regioisomeric and stereoisomeric products. However, such specific computational analyses for this compound have not been published in the available literature.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Similarly, a detailed search did not yield any published research that has conducted Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses specifically for this compound.
MEP analysis is a computational tool used to visualize the charge distribution of a molecule, identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. researchgate.netthaiscience.info
NBO analysis provides insights into the bonding and electronic structure within a molecule, including charge transfer, hyperconjugative interactions, and delocalization of electron density. researchgate.net While computational studies on related molecules, such as other amino-phenyl-propanol derivatives or compounds containing a 4-bromophenyl group, have utilized these methods, the specific data for this compound is not available. researchgate.netnih.gov
Non-Linear Optical Properties Prediction
There is no available research in the scientific literature that specifically predicts or discusses the non-linear optical (NLO) properties of this compound. The prediction of NLO properties involves quantum chemical calculations to determine parameters like polarizability and hyperpolarizability, which indicate a material's potential for applications in optoelectronics and photonics. frontiersin.orgresearchgate.netajrconline.org While theoretical studies on NLO properties are common for various organic molecules, this compound has not been the subject of such published investigations.
Applications of 1 Amino 2 4 Bromophenyl Propan 2 Ol in Organic Synthesis and Materials Science
1-Amino-2-(4-bromophenyl)propan-2-ol as a Chiral Building Block in Asymmetric Synthesis
There is no specific information available in the scientific literature detailing the use of this compound as a chiral building block in asymmetric synthesis.
Precursor to Chiral Ligands and Catalysts
No published studies were found that describe the synthesis of chiral ligands or catalysts derived from this compound.
Synthesis of Complex Organic Molecules
There are no documented examples of this compound being used as a key intermediate or building block in the total synthesis of complex organic molecules.
Utilization in Materials Science and Supramolecular Chemistry
No research could be located that details the application of this compound in the fields of materials science or supramolecular chemistry.
Polymer and Dendrimer Chemistry Applications
There is no evidence in the available literature of this compound being utilized as a monomer or functional component in the synthesis of polymers or dendrimers.
Coordination Chemistry and Metal Complex Formation
No studies on the coordination chemistry of this compound or its use in the formation of metal complexes have been published.
Self-Assembly and Hydrogen Bonding Networks
The molecular structure of this compound, featuring a primary amine (-NH₂), a tertiary alcohol (-OH), and a bromophenyl group, provides multiple functionalities capable of participating in non-covalent interactions. These interactions are fundamental to the process of molecular self-assembly, where molecules spontaneously organize into ordered supramolecular structures. beilstein-journals.org The key interactions that could be anticipated for this molecule include hydrogen bonding, halogen bonding, and π-π stacking.
Amino alcohols are well-known for their capacity to form extensive hydrogen-bonding networks. nih.gov The amino group can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as an acceptor. Similarly, the hydroxyl group is both a strong hydrogen bond donor and acceptor. These interactions can lead to the formation of various supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. researchgate.net For instance, amino alcohols can form chains or layered structures through O-H···N, N-H···O, and O-H···O hydrogen bonds. nih.gov
The presence of the 4-bromophenyl ring introduces additional possibilities for intermolecular organization. The bromine atom can participate in halogen bonding, where it acts as a Lewis acidic region (a σ-hole) and interacts with Lewis bases like the nitrogen or oxygen atoms of neighboring molecules. Furthermore, the aromatic ring itself can engage in π-π stacking interactions, contributing to the stability of the assembled architecture. The interplay of these various non-covalent forces could lead to the formation of complex and well-defined three-dimensional crystalline structures. The study of similar molecular systems, such as other amino alcohol salts, has revealed diverse and intricate hydrogen bonding and π-π stacking motifs that dictate the final crystal packing. nih.gov
Table 1: Potential Intermolecular Interactions for this compound in Self-Assembly
| Interaction Type | Participating Functional Groups | Potential Supramolecular Motifs |
|---|---|---|
| Hydrogen Bonding | Amino (-NH₂) and Hydroxyl (-OH) groups | Chains, sheets, rings |
| Halogen Bonding | Bromine atom with N or O atoms | Directional linear interactions |
| π-π Stacking | Phenyl rings | Offset or face-to-face stacking |
| Van der Waals Forces | Entire molecule | General packing stabilization |
Role in Methodologies for C-C and C-X Bond Formation
In the realm of organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bonds is of paramount importance. Amino alcohols have emerged as a valuable class of ligands for transition metal-catalyzed cross-coupling reactions that forge these bonds. organic-chemistry.orgnih.gov The ability of the amino and hydroxyl groups to chelate to a metal center can enhance the catalyst's stability and reactivity.
Given its structure, this compound could potentially serve as a bidentate ligand for various transition metals like palladium, nickel, or copper. organic-chemistry.orgnih.gov In such a role, it could facilitate important C-C bond-forming reactions like the Suzuki-Miyaura coupling (formation of C-C bonds with arylboronic acids) or the Heck reaction. organic-chemistry.org Research has shown that amino alcohol ligands are effective in nickel-catalyzed Suzuki reactions of unactivated alkyl halides, expanding the scope of this powerful transformation. organic-chemistry.org
Similarly, this compound could be employed as a ligand in C-X bond formation, particularly C-N coupling reactions like the Buchwald-Hartwig amination. Copper-catalyzed systems, for instance, have utilized amino alcohol-derived ligands for the chemoselective N-arylation and O-arylation of amino alcohols. nih.govnih.gov The electronic and steric properties of the ligand are crucial for controlling the outcome of these reactions. The presence of the electron-withdrawing bromine atom on the phenyl ring of this compound could modulate the electronic properties of the metal center, potentially influencing the catalytic activity and selectivity.
Furthermore, the aryl bromide moiety within the molecule itself could act as a substrate in cross-coupling reactions. However, the focus of its application would likely be as a functional molecule that assists in a chemical transformation rather than being consumed as a starting material.
Table 2: Potential Catalytic Applications of this compound as a Ligand
| Reaction Type | Bond Formed | Potential Metal Catalyst | Role of the Compound |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Palladium (Pd), Nickel (Ni) | Bidentate Ligand |
| Heck Reaction | C-C | Palladium (Pd) | Bidentate Ligand |
| Buchwald-Hartwig Amination | C-N | Palladium (Pd), Copper (Cu) | Bidentate Ligand |
| Ullmann Condensation | C-O, C-N | Copper (Cu) | Bidentate Ligand |
Advanced Analytical Methodologies for 1 Amino 2 4 Bromophenyl Propan 2 Ol
Chromatographic Separation Techniques for Enantiomers and Isomers
The presence of a chiral center in 1-Amino-2-(4-bromophenyl)propan-2-ol means it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological and toxicological profiles.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric purity or enantiomeric excess (e.e.). This is most commonly achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For amino alcohol compounds structurally similar to this compound, Pirkle-type CSPs have demonstrated significant success. For instance, the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid has been effectively achieved using an (R,R) Whelk-O1 column. tsijournals.com These CSPs function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. The mobile phase composition is critical and often consists of a non-polar solvent like n-hexane with a polar modifier such as ethanol. Additives like trifluoroacetic acid (TFA) and isopropyl amine can be used to improve peak shape and resolution. tsijournals.com
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A well-resolved chromatogram allows for accurate quantification of each enantiomer, which is essential in pharmaceutical quality control.
| Parameter | Condition |
|---|---|
| Column | (R,R) Whelk-O1 (Pirkle-type CSP) |
| Mobile Phase | n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Expected Outcome | Baseline resolution of enantiomers, allowing for e.e. determination. |
Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.com This process involves converting the polar amino (-NH2) and hydroxyl (-OH) groups into less polar, more volatile derivatives. Common derivatization reactions include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation. sigmaaldrich.comnih.gov
Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase. Cyclodextrin derivatives and amino acid derivatives (e.g., Chirasil-Val) are common CSPs used for this purpose. researchgate.netuni-muenchen.de These phases provide a chiral environment through inclusion complexes or hydrogen bonding, leading to differential retention of the enantiomeric derivatives. The choice of both the derivatizing agent and the CSP is crucial for achieving optimal separation. sigmaaldrich.com
| Step | Parameter | Description |
|---|---|---|
| Derivatization | Reagent | Trifluoroacetic anhydride (TFAA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Purpose | Increases volatility and thermal stability by converting -OH and -NH2 groups to trifluoroacetyl or TBDMS ethers/amides. sigmaaldrich.comnih.gov | |
| GC Analysis | Column | Cyclodextrin-based CSP (e.g., Rt-γ-DEXsa) or Amino acid-based CSP (e.g., Chirasil-L-Val) |
| Carrier Gas | Helium or Hydrogen | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for chiral separations. chromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and reduced organic solvent consumption compared to HPLC. nih.gov
For the enantioseparation of pharmaceutical compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven to be highly effective. fagg.be A co-solvent, typically an alcohol like methanol (B129727) or ethanol, is added to the CO2 to modify the mobile phase polarity and enhance solute elution. Basic or acidic additives may also be included to improve the peak shape of ionizable analytes. The high efficiency and unique selectivity of SFC make it a powerful tool for both analytical and preparative-scale chiral separations. chromatographyonline.com
Quantitative Analysis of this compound in Complex Matrices
The determination of this compound concentrations in complex biological matrices, such as plasma or urine, is crucial for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and selectivity.
A typical workflow involves sample preparation to remove proteins and other interfering substances. Protein precipitation with an organic solvent like acetonitrile (B52724) is a common and straightforward approach. resolvemass.ca Following extraction, the sample is analyzed by LC-MS/MS. A reversed-phase C18 column is often used for chromatographic separation. infona.pl
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and low limits of detection. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific transition provides a high degree of certainty in identification and quantification, even at very low concentrations.
| Parameter | Condition/Description |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile. |
| LC Column | Reversed-phase C18 (e.g., Waters Atlantis T3) |
| Mobile Phase | Gradient elution with water and methanol (both containing 0.5% formic acid). infona.pl |
| Ionization | Electrospray Ionization (ESI), positive mode. |
| MS Detection | Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. |
| Quantification | Based on the peak area ratio of the analyte to a stable isotope-labeled internal standard. |
Derivatization Strategies for Enhanced Analytical Detection and Resolution
Chemical derivatization can be employed not only to enable GC analysis but also to enhance the performance of LC-MS methods. bioanalysis-zone.com For this compound, which contains primary amine and tertiary alcohol functional groups, derivatization can improve chromatographic retention on reversed-phase columns and increase ionization efficiency in the mass spectrometer.
For LC-MS analysis, reagents that introduce a permanently charged or easily ionizable group are often used. This can significantly enhance the response in electrospray ionization (ESI), leading to lower detection limits. For example, derivatizing the primary amine with a reagent like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) can improve retention and ionization. nih.gov Similarly, reagents that react with the hydroxyl group can be used to introduce a more readily ionizable moiety, enhancing detection sensitivity. sigmaaldrich.com The choice of derivatization strategy depends on the analytical goal, whether it is to improve volatility for GC or to enhance detectability and chromatographic behavior in LC-MS.
| Technique | Functional Group Targeted | Example Reagent | Purpose and Benefit |
|---|---|---|---|
| GC-MS | -NH2 and -OH | MTBSTFA (Silylation) | Blocks active hydrogens, increases volatility and thermal stability for GC analysis. sigmaaldrich.com |
| GC-MS | -NH2 and -OH | TFAA (Acylation) | Forms volatile trifluoroacetyl derivatives suitable for GC. nih.gov |
| LC-MS | -NH2 | 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) | Improves reversed-phase retention and enhances ESI response. nih.gov |
| LC-MS | -OH | 4-(Dimethylamino)benzoyl chloride (DMABC) | Introduces an easily ionizable tertiary amine group to enhance ESI sensitivity. sigmaaldrich.com |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Trace Analysis
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for comprehensive purity assessment and trace analysis. resolvemass.caomicsonline.org
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile and semi-volatile impurities in pharmaceutical substances. resolvemass.ca For a compound like this compound, GC-MS would be used to analyze for residual solvents from the synthesis process or for volatile degradation products. The mass spectrometer provides definitive identification of the impurities based on their mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly LC-MS/MS, offers broader applicability for purity assessment, as it can analyze a wide range of compounds, including non-volatile impurities, starting materials, and by-products. resolvemass.ca High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which allows for the determination of elemental compositions of unknown impurities. For trace analysis, LC-MS/MS in MRM mode offers unparalleled sensitivity and selectivity, enabling the detection and quantification of impurities at levels required by regulatory agencies. nih.govresearchgate.net
| Technique | Primary Application | Types of Analytes Detected | Key Advantages |
|---|---|---|---|
| GC-MS | Purity Assessment | Volatile organic impurities, residual solvents, volatile degradation products. | Excellent for volatile compounds; provides structural information for identification. omicsonline.org |
| LC-MS/MS | Trace Analysis in Complex Matrices | Parent compound and its metabolites at low concentrations (e.g., in plasma). | High sensitivity and selectivity through MRM; suitable for biological samples. nih.gov |
| LC-HRMS (e.g., LC-QTOF) | Impurity Profiling & Identification | Unknown impurities, by-products, non-volatile degradation products. | Provides accurate mass for elemental composition determination of unknown compounds. |
Future Research Directions for 1 Amino 2 4 Bromophenyl Propan 2 Ol
Innovations in Sustainable and Efficient Synthetic Routes
The development of environmentally benign and economically viable synthetic methods for chiral amino alcohols is a cornerstone of modern green chemistry. ijcmas.commdpi.com Future research in the synthesis of 1-Amino-2-(4-bromophenyl)propan-2-ol should pivot towards sustainable and efficient routes that minimize waste and energy consumption.
Biocatalysis, for instance, presents a highly promising avenue. The use of engineered enzymes, such as amine dehydrogenases (AmDHs), for the asymmetric reductive amination of precursor α-hydroxy ketones offers a direct and highly stereoselective pathway to chiral amino alcohols. frontiersin.orgnih.govacs.org This enzymatic approach operates under mild conditions and utilizes ammonia (B1221849) as a readily available amino donor, significantly reducing the reliance on harsh reagents and protecting group strategies. frontiersin.orgnih.gov Another biocatalytic strategy involves the coupling of transketolase and transaminase-catalyzed reactions in continuous-flow microreactor systems, which allows for process intensification and optimization. nih.gov
Furthermore, catalytic hydrogenation represents a green and efficient alternative for the preparation of chiral amino alcohols. jocpr.com While traditionally requiring high pressure and temperature, advancements in catalyst design, including the use of more abundant and less toxic metals, could render this method more accessible and sustainable for the large-scale production of this compound and its analogs. The principles of "grindstone chemistry," a solvent-free approach, could also be explored for a more environmentally friendly synthesis of related aminoalkyl naphthols and could be adapted for this compound. ijcmas.com
| Synthetic Approach | Key Advantages | Potential for this compound |
| Biocatalysis (Engineered AmDHs) | High stereoselectivity, mild reaction conditions, uses ammonia directly. frontiersin.orgnih.gov | Direct synthesis from the corresponding α-hydroxy ketone precursor. |
| Coupled Enzyme Reactions | Continuous processing, process intensification. nih.gov | Potential for a multi-step, one-pot synthesis from simpler starting materials. |
| Catalytic Hydrogenation | Green and efficient for large-scale production. jocpr.com | Reduction of a corresponding amino acid or derivative. |
| Grindstone Chemistry | Solvent-free, energy-efficient. ijcmas.com | A potential green alternative for specific reaction steps. |
Exploration of Uncharted Reactivity and Novel Derivatization Strategies
The inherent functionality of this compound, possessing amino and hydroxyl groups, provides a rich platform for exploring novel chemical transformations and synthesizing a diverse library of derivatives. Future research should focus on expanding the known reactivity of this scaffold to access new chemical entities with potentially enhanced biological or material properties.
One promising area is the development of one-pot synthetic methods that leverage the existing functional groups. For example, a cascade process involving C-H bond hydroxylation followed by functional group reduction has been identified for the synthesis of sterically congested 1,2-amino alcohols. nih.gov Applying such strategies to derivatives of this compound could lead to the efficient construction of complex molecules.
The synthesis of novel derivatives bearing different heterocyclic moieties is another area ripe for exploration. Thiazole derivatives, for instance, have shown promise as antibacterial and antifungal agents. nih.gov The condensation of this compound with various aromatic aldehydes or the incorporation of other heterocyclic systems like 1,2,4-oxadiazoles could yield new compounds with interesting pharmacological profiles. nih.govnih.gov The bromophenyl moiety itself offers a handle for further functionalization through cross-coupling reactions, opening up possibilities for creating a wide range of analogs with tailored electronic and steric properties.
Advanced Applications in Asymmetric Catalysis and Ligand Design
Chiral 1,2-amino alcohols are well-established as privileged ligands in asymmetric catalysis, capable of promoting a variety of enantioselective transformations. rsc.orgnih.gov The structural features of this compound make it an excellent candidate for development as a chiral ligand.
Future investigations should focus on the synthesis of novel ligand architectures derived from this amino alcohol and their application in key asymmetric reactions. These could include the enantioselective addition of organozinc reagents to aldehydes, a classic transformation for which amino alcohol ligands have proven highly effective. rsc.org The presence of the bromophenyl group allows for fine-tuning of the ligand's electronic properties, which can have a significant impact on catalytic activity and enantioselectivity.
Furthermore, the development of immobilized versions of these ligands on supports such as magnetic nanoparticles could facilitate catalyst recovery and reuse, aligning with the principles of sustainable chemistry. rsc.org The exploration of this compound and its derivatives as ligands in transition metal-catalyzed reactions, such as ruthenium-catalyzed asymmetric transfer hydrogenation, could provide efficient routes to other valuable chiral molecules. acs.org
| Catalytic Application | Potential Role of this compound | Desired Outcome |
| Enantioselective Alkylation | As a chiral ligand for metals like zinc. rsc.org | High yields and enantiomeric excess in the formation of chiral secondary alcohols. |
| Asymmetric Transfer Hydrogenation | As a component of a chiral ruthenium catalyst. acs.org | Enantioselective reduction of ketones and imines. |
| Heterogeneous Catalysis | Immobilized on a solid support. rsc.org | Recyclable catalyst with sustained activity and selectivity. |
Integration into Emerging Materials and Nanotechnology
The unique chemical structure of this compound also suggests potential applications in the realm of materials science and nanotechnology. The amino and hydroxyl groups can serve as anchor points for grafting the molecule onto the surface of various materials, thereby modifying their properties.
A key area for future research is the functionalization of inorganic nanoparticles with this compound or its derivatives. nih.gov Such functionalization can enhance the stability and biocompatibility of nanoparticles and introduce specific functionalities for applications in diagnostics and therapeutics. nih.gov For example, amino-functionalized nanoparticles can be used for targeted drug delivery or as contrast agents in medical imaging. nih.govbiopal.com
The self-assembly properties of derivatives of this compound could also be investigated for the creation of novel supramolecular structures and functional materials. The interplay of hydrogen bonding from the amino and hydroxyl groups, along with potential π-π stacking interactions from the aromatic ring, could lead to the formation of ordered assemblies with interesting optical or electronic properties.
Development of Novel Computational and Spectroscopic Characterization Techniques
A deeper understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Future research should leverage advanced computational and spectroscopic techniques to elucidate these relationships.
Computational studies, such as Density Functional Theory (DFT), can be employed to predict the thermodynamic and explosive characteristics of novel derivatives, as has been done for other amino compounds. rsc.org Such studies can also provide insights into reaction mechanisms and help in the design of more efficient catalysts and ligands. researchgate.net Molecular docking studies can be used to predict the binding interactions of new derivatives with biological targets, guiding the development of new therapeutic agents. mdpi.com
In terms of spectroscopic analysis, techniques like synchrotron radiation photoelectron spectroscopy can provide detailed information about the electronic structure of chiral amino alcohols. researchgate.net Advanced NMR and mass spectrometry techniques will be essential for the unambiguous characterization of new derivatives and for studying their conformational dynamics. acs.orgegyankosh.ac.in A combined spectroscopic and computational approach has proven powerful in elucidating the mechanisms of complex chemical reactions and can be applied to study the reactivity of this compound. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
